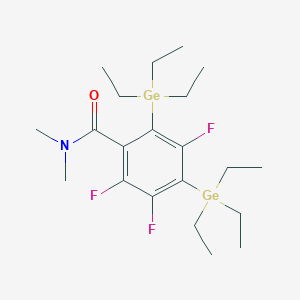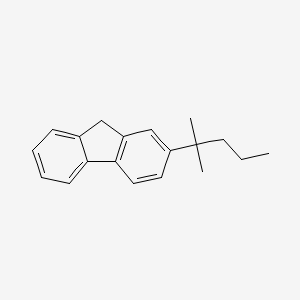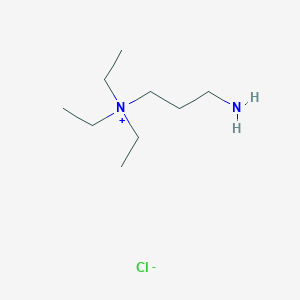
3-Amino-N,N,N-triethylpropan-1-aminium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-N,N,N-triethylpropan-1-aminium chloride is a quaternary ammonium compound with the molecular formula C9H22ClN. It is a derivative of propan-1-aminium chloride, where the nitrogen atom is bonded to three ethyl groups and one amino group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N,N,N-triethylpropan-1-aminium chloride typically involves the alkylation of 3-aminopropylamine with ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:
3-aminopropylamine+ethyl chloride→3-Amino-N,N,N-triethylpropan-1-aminium chloride
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale alkylation reactions using continuous flow reactors. The reaction conditions are optimized to achieve high yields and purity of the product. The use of automated systems ensures consistent quality and efficient production.
化学反応の分析
Types of Reactions
3-Amino-N,N,N-triethylpropan-1-aminium chloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chloride ion can be substituted with other nucleophiles such as hydroxide, cyanide, or acetate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH), sodium cyanide (NaCN), and sodium acetate (NaOAc) are employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of corresponding substituted ammonium salts.
科学的研究の応用
3-Amino-N,N,N-triethylpropan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate the transfer of reactants between different phases.
Biology: Employed in the study of cell membrane transport mechanisms due to its quaternary ammonium structure.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants, detergents, and other specialty chemicals.
作用機序
The mechanism of action of 3-Amino-N,N,N-triethylpropan-1-aminium chloride involves its interaction with biological membranes and proteins. The quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, altering membrane permeability and function. This interaction can disrupt microbial cell membranes, leading to antimicrobial effects. Additionally, the compound can act as a phase transfer catalyst, facilitating the transfer of reactants between different phases in chemical reactions.
類似化合物との比較
Similar Compounds
3-Amino-N,N,N-trimethylpropan-1-aminium chloride: Similar structure but with methyl groups instead of ethyl groups.
3-Bromopropyltrimethylammonium bromide: Contains a bromine atom instead of an amino group.
N,N,N-triethylpropan-1-aminium chloride: Lacks the amino group.
Uniqueness
3-Amino-N,N,N-triethylpropan-1-aminium chloride is unique due to its combination of an amino group and three ethyl groups attached to the nitrogen atom. This structure imparts specific chemical and biological properties, making it suitable for a variety of applications in different fields.
特性
CAS番号 |
90523-26-5 |
|---|---|
分子式 |
C9H23ClN2 |
分子量 |
194.74 g/mol |
IUPAC名 |
3-aminopropyl(triethyl)azanium;chloride |
InChI |
InChI=1S/C9H23N2.ClH/c1-4-11(5-2,6-3)9-7-8-10;/h4-10H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
GEJICRBDTQLFSP-UHFFFAOYSA-M |
正規SMILES |
CC[N+](CC)(CC)CCCN.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


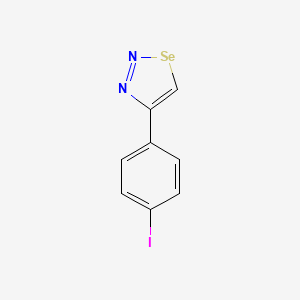

![2-Chloro-5-[(3-iodoprop-2-yn-1-yl)oxy]-4-methoxypyrimidine](/img/structure/B14370513.png)
![2-{4-[(4-Ethenylphenyl)methoxy]phenyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14370515.png)
![4-[(2-Methoxyphenyl)methoxy]butan-2-one](/img/structure/B14370517.png)
![2-Diazonio-1-[2-(methoxycarbonyl)-5-nitrophenyl]ethen-1-olate](/img/structure/B14370521.png)

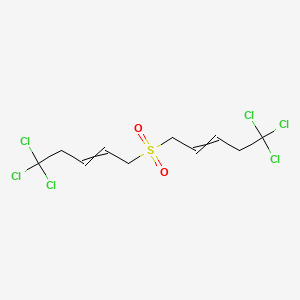
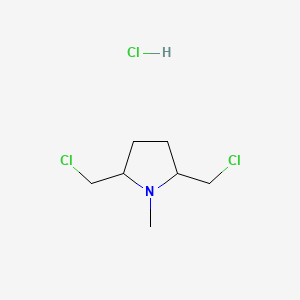
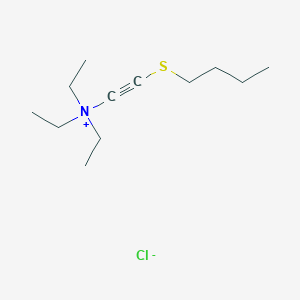

![1,1'-Methylenebis[2-(dodecyloxy)benzene]](/img/structure/B14370549.png)
